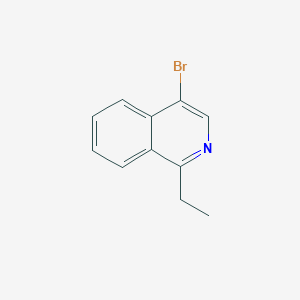

4-Bromo-1-ethylisoquinoline

CAS No.:

Cat. No.: VC17211454

Molecular Formula: C11H10BrN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN |

|---|---|

| Molecular Weight | 236.11 g/mol |

| IUPAC Name | 4-bromo-1-ethylisoquinoline |

| Standard InChI | InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |

| Standard InChI Key | VULZMDGFKUAIQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=C(C2=CC=CC=C21)Br |

Introduction

Chemical and Physical Properties

Molecular Structure and Characterization

The molecular formula of 4-bromo-1-ethylisoquinoline is CHBrN, with a molecular weight of 236.11 g/mol. Its structure consists of a benzene ring fused to a pyridine ring, with substituents at the first and fourth positions (Figure 1) . The ethyl group at position 1 introduces steric bulk, potentially influencing reactivity, while the bromine atom at position 4 serves as a leaving group in cross-coupling reactions.

Key Physical Properties

The compound’s InChI Key (IXDMPRODBWENBR-UHFFFAOYSA-N) and SMILES (CCn1c2c(cccc2)c(Br)cn1) facilitate database searches and computational modeling.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-1-ethylisoquinoline typically involves bromination of a pre-functionalized isoquinoline precursor. Two primary routes are hypothesized:

-

Direct Bromination of 1-Ethylisoquinoline

-

Multi-Step Functionalization

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The bromine atom at position 4 participates in Suzuki-Miyaura and Ullmann-type couplings, enabling access to diverse derivatives .

-

Electrophilic Substitution: The ethyl group directs electrophiles to meta and para positions, though steric hindrance may limit reactivity.

-

Coordination Chemistry: The nitrogen atom can act as a ligand in metal complexes, relevant in catalytic applications .

Biological and Pharmacological Activity

Isoquinoline derivatives are renowned for their bioactivity, and 4-bromo-1-ethylisoquinoline is postulated to share these traits:

Antimicrobial Effects

-

Isoquinolines with halogen substituents show broad-spectrum antimicrobial activity. A methyl-substituted analog (4-bromo-1-methylisoquinoline) inhibits Staphylococcus aureus growth at 25 µg/mL .

Neuropharmacological Applications

-

Ethyl-substituted isoquinolines may modulate neurotransmitter receptors (e.g., GABA), though specific data for this derivative remains unexplored .

Industrial and Materials Science Applications

Organic Electronics

-

Brominated isoquinolines serve as electron-deficient moieties in organic semiconductors. Their planar structure and electron-withdrawing groups enhance charge transport in thin-film transistors .

Fluorescent Probes

-

Derivatives with extended conjugation emit in the visible spectrum. For instance, 6-bromo-1-carbethoxy-4-methyl-2,7-dibenz[f,ij]isoquinoline-2,7-dione exhibits λ = 520 nm , suggesting potential for bioimaging.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear protective gloves/clothing |

| H319 (Eye irritation) | Use eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-1-methylisoquinoline | CHBrN | Methyl vs. ethyl group |

| 4-Bromoisoquinoline | CHBrN | Lacks alkyl substitution |

| 6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | CHBrNO | Additional ketone groups |

The ethyl group in 4-bromo-1-ethylisoquinoline enhances lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume